3-(2-Chlorophenyl)propanal

Vue d'ensemble

Description

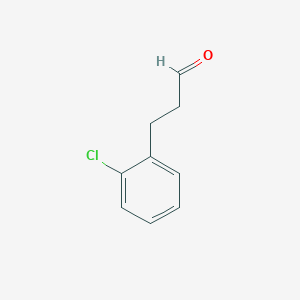

3-(2-Chlorophenyl)propanal is an organic aldehyde with the molecular formula C₉H₈ClO and an average molecular mass of 167.61 g/mol (monoisotopic mass: 166.0185) . Its structure consists of a propanal chain (CH₂CH₂CHO) attached to a 2-chlorophenyl group. The chlorine substituent at the ortho position of the aromatic ring influences its electronic and steric properties, making it distinct from other positional isomers (e.g., meta or para substitution). This compound is utilized in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, due to its reactivity as an aldehyde and the electron-withdrawing effects of the chlorine atom .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(2-Chlorophenyl)propanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H4Cl+CH3CH2COClAlCl3C6H4ClCH2CH2CHO

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Chlorophenyl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous ethanol.

Major Products:

Oxidation: 3-(2-Chlorophenyl)propanoic acid.

Reduction: 3-(2-Chlorophenyl)propanol.

Substitution: 3-(2-Hydroxyphenyl)propanal (if hydroxyl group replaces chlorine).

Applications De Recherche Scientifique

3-(2-Chlorophenyl)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research into its derivatives has shown potential anticonvulsant and analgesic activities.

Industry: It is used in the production of fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of 3-(2-Chlorophenyl)propanal and its derivatives involves interaction with specific molecular targets. For instance, some derivatives have been shown to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are crucial in the modulation of neuronal excitability and pain perception .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

3-(3-Trifluoromethylphenyl)propanal

- Molecular Formula : C₁₀H₉F₃O

- Key Differences : The trifluoromethyl (-CF₃) group at the meta position introduces strong electron-withdrawing effects, enhancing resistance to oxidation compared to the chlorine substituent in 3-(2-chlorophenyl)propanal. This compound is synthesized via reductive alkylation of aldehyde bisulfite adducts, a method that improves sustainability compared to traditional routes .

- Applications : Used in the synthesis of fluorinated pharmaceuticals.

3-Chloro-3-phenyl-2-propenal

- Molecular Formula : C₉H₇ClO

- Key Differences : An α,β-unsaturated aldehyde with a conjugated double bond and chlorine at the β-position. This structure enables conjugate addition reactions, unlike this compound, which undergoes typical aldehyde reactions (e.g., nucleophilic additions) .

- Mass Spectral Data : Lacks chlorine loss in fragmentation, unlike this compound, which shows chlorine loss (m/z 175) .

3-(2-Chloro-4-fluorophenyl)propanal

- Molecular Formula : C₉H₈ClFO

- Key Differences: The addition of a fluorine atom at the para position increases polarity and bioavailability. The electron-withdrawing effects of both Cl and F enhance stability against nucleophilic attack compared to the mono-substituted analog .

Physicochemical Properties

Notes:

- The ethyl ester derivative () exhibits higher hydrophobicity (LogP = 4.30) due to the ester group, making it more suitable for lipid-rich environments.

- Unsaturated analogs like 3-chloro-3-phenyl-2-propenal have lower boiling points due to reduced molecular weight and conjugation effects .

Aldehyde Reactivity

This compound participates in iminium ion-mediated catalysis to generate enantioselective products, as demonstrated in the synthesis of (R)-3-(2-chlorophenyl)-3-cyclohexylpropanal (52% yield, 97:3 enantiomeric ratio) . In contrast, ketone analogs like 3-(3-chlorophenyl)-3-oxopropanal () are less reactive toward nucleophiles due to the electron-withdrawing ketone group.

Mass Spectral Fragmentation

- This compound : Loses chlorine (m/z 175) and forms a saturated ion (m/z 149) .

- Ethyl 3-(2-chlorophenyl)-propenoate: Shows chlorine loss (m/z 177) and a 2-hydroxybenzopyrylium cation (m/z 147) .

- Ortho vs. Meta/Para Substitution : Ortho-substituted compounds predominantly lose chlorine, while meta/para analogs follow alternative fragmentation pathways .

Activité Biologique

3-(2-Chlorophenyl)propanal, a compound with the chemical formula C10H11ClO, is of significant interest in various fields including medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, synthesis methods, and associated health effects based on diverse research findings.

This compound is characterized by the presence of a chlorinated phenyl group attached to a propanal backbone. Its synthesis can involve several methods, typically focusing on the introduction of the chlorophenyl moiety into the propanal structure. Common synthetic routes include:

- Electrophilic Aromatic Substitution : Chlorination of phenylpropanoic acid derivatives.

- Reduction Reactions : Transformation of corresponding ketones or aldehydes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study published in the Journal of Antibiotics demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound’s mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. This suggests potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Toxicological Profile

While the biological activities are promising, the toxicological profile of this compound raises concerns. According to a toxicological review, exposure can lead to irritation of the eyes, skin, and respiratory system. Long-term exposure may result in more severe health effects, including potential neurotoxicity.

Health Effects Summary

- Eye Irritation : Causes chemical conjunctivitis.

- Skin Irritation : May lead to dermatitis upon contact.

- Respiratory Effects : Inhalation can cause pulmonary edema.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against pathogenic bacteria. Results indicated significant inhibition at low concentrations, suggesting its potential as a natural preservative in food products.

- Cytotoxicity Assessment : A collaborative research effort involving multiple institutions investigated the cytotoxic effects on various cancer cell lines. The findings highlighted its selective toxicity towards MCF-7 cells while sparing normal fibroblast cells, indicating a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Chlorophenyl)propanal, and how do reaction conditions influence yield?

- Methodology :

-

Aldol Condensation : React 2-chlorobenzaldehyde with propanal under alkaline conditions (e.g., NaOH in ethanol) at 60–80°C. This method is adapted from analogous syntheses of chlorophenyl ketones .

-

Oxidation of Alcohols : Use a Jones reagent (CrO₃/H₂SO₄) to oxidize 3-(2-Chlorophenyl)propanol. Monitor reaction progress via TLC to avoid over-oxidation .

-

Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) or recrystallization from ethanol/water mixtures improves purity .

Method Conditions Yield Range Key Challenges Aldol Condensation NaOH, ethanol, 60–80°C 40–60% Competing side reactions Alcohol Oxidation CrO₃/H₂SO₄, 0–5°C 50–70% Over-oxidation to carboxylic acid

Q. How can researchers characterize this compound using spectroscopic techniques?

- NMR :

- ¹H NMR : Look for aldehyde proton at δ 9.5–10.0 ppm (singlet) and aromatic protons (δ 7.2–7.8 ppm, multiplet). The methylene protons adjacent to the aldehyde appear as a triplet near δ 2.5–3.0 ppm .

- ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm, while aromatic carbons appear between δ 120–140 ppm .

- IR : Strong C=O stretch at ~1720 cm⁻¹ and C-Cl stretch at 550–750 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 168 (C₉H₉ClO⁺) and fragmentation patterns (e.g., loss of CHO group at m/z 139) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to volatile aldehydes .

- Spill Management : Absorb with inert material (e.g., diatomaceous earth) and dispose as halogenated waste .

- Exposure Limits : Follow PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) guidelines for airborne exposure .

Advanced Research Questions

Q. How does the ortho-chlorine substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Steric Effects : The ortho-chlorine creates steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., Grignard reagents). Use smaller nucleophiles (e.g., CN⁻) for efficient addition .

- Electronic Effects : The electron-withdrawing Cl group polarizes the aldehyde, enhancing electrophilicity. This accelerates reactions with weak nucleophiles (e.g., amines) .

- Case Study : In Knoevenagel condensations, this compound reacts with malononitrile 20% faster than its para-chloro analog due to increased electrophilicity .

Q. What computational approaches can predict the compound’s interactions with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., aldehyde dehydrogenases). The chlorophenyl group may occupy hydrophobic pockets .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., enolate formation) and transition states .

- MD Simulations : Simulate stability in aqueous solutions; the compound shows low solubility (logP ~2.5), requiring co-solvents (e.g., DMSO) for biological assays .

Q. How to resolve contradictions in reported spectroscopic data for this compound derivatives?

- Root Causes :

- Isomeric Impurities : Check for E/Z isomerism in α,β-unsaturated derivatives using NOESY NMR .

- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; aromatic proton shifts vary by up to 0.3 ppm .

- Validation : Cross-reference with high-resolution MS and X-ray crystallography (if crystalline derivatives are available) .

Q. Methodological Guidelines

- Synthetic Optimization : Screen catalysts (e.g., proline derivatives) to improve enantioselectivity in asymmetric syntheses .

- Data Reproducibility : Document solvent purity (HPLC-grade) and moisture levels (<50 ppm) to minimize variability .

Propriétés

IUPAC Name |

3-(2-chlorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCADRZXDZQALMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618926 | |

| Record name | 3-(2-Chlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157433-36-8 | |

| Record name | 3-(2-Chlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.